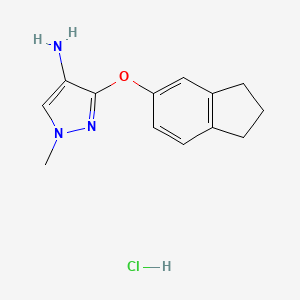

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride

Description

3-(2,3-Dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a 2,3-dihydro-1H-inden-5-yloxy moiety at position 3, with an amine group at position 2. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

CAS No. |

1431963-18-6 |

|---|---|

Molecular Formula |

C13H16ClN3O |

Molecular Weight |

265.74 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C13H15N3O.ClH/c1-16-8-12(14)13(15-16)17-11-6-5-9-3-2-4-10(9)7-11;/h5-8H,2-4,14H2,1H3;1H |

InChI Key |

MSONFSFOIHMYGA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC2=CC3=C(CCC3)C=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by its reaction with a pyrazole precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the indene moiety, reduced forms of the pyrazole ring, and substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including the compound , exhibit significant anticancer properties. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical in various cancer types. The compound's structure allows it to interact effectively with these targets, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Specifically, compounds similar to 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine; hydrochloride have demonstrated efficacy against a range of bacterial and fungal pathogens. For instance, studies have shown that certain pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains . This makes them promising candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Pyrazole compounds are also noted for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases. The mechanism often involves modulation of signaling pathways related to inflammation .

Pesticidal Activity

The unique structural features of pyrazole derivatives allow them to function as effective pesticides. Studies have reported that compounds with similar scaffolds exhibit insecticidal and fungicidal activities. This application is particularly relevant in the development of safer agricultural practices, where such compounds can help manage pest populations without harming beneficial organisms .

Synthesis of Novel Materials

The compound's ability to form stable complexes with metals has led to its exploration in material science. Researchers are investigating its potential use in synthesizing novel materials with specific electronic or optical properties. These materials could find applications in sensors or electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The pyrazole core in the target compound may confer distinct electronic and steric properties compared to piperidine or piperazine analogs, influencing receptor binding and metabolic stability.

Physicochemical Properties

Melting Points and Stability

Notes:

- Piperazine derivatives exhibit wide melting point ranges (53.6–118.6°C) depending on substituents . The target compound’s pyrazole core and compact structure may result in a moderate melting point.

- Yields for analogs vary significantly (43–90%), suggesting synthetic challenges in optimizing reaction conditions for the target compound.

Pharmacological and Industrial Relevance

- Piperazine Derivatives: Widely studied for CNS applications (e.g., mGluR2 modulation ).

- Ethylamine Analogs : 2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine hydrochloride may serve as a precursor for neuroactive agents.

- Target Compound : The pyrazole-amine structure suggests utility in kinase inhibition or antimicrobial research, though direct evidence is lacking.

Biological Activity

The compound 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indene moiety and the attachment of the pyrazole group. Specific reaction conditions such as temperature and solvents are optimized to achieve high yields and purity .

Pharmacological Properties

Research indicates that 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that related pyrazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated MIC values as low as 0.125 mg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it comparable to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Activity : Some derivatives in the pyrazole class have shown promising results in inhibiting cancer cell lines, with IC50 values indicating effective cytotoxicity against various cancers, including non-small cell lung cancer and colon cancer .

- Endothelin Antagonism : Certain analogs have been evaluated for their ability to block endothelin receptors, which could be beneficial in treating cardiovascular diseases .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to 3-(2,3-dihydro-1H-inden-5-yloxy)-1-methylpyrazol-4-amine :

- A study reported that a related pyrazole derivative exhibited significant efficacy in preventing endothelin-induced sudden death in mice models, demonstrating comparable activity to established drugs like bosentan .

- Another research effort synthesized a series of aminopyrazole derivatives that displayed potent anti-inflammatory effects, with some compounds achieving over 90% inhibition in cell proliferation assays .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.